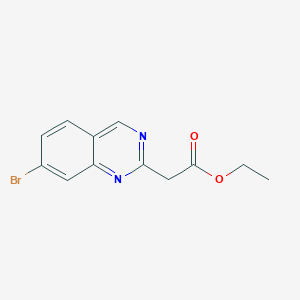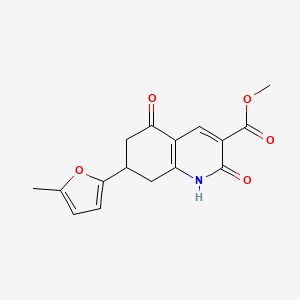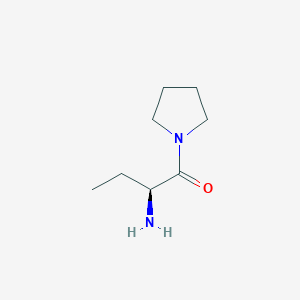
6-(4-Chlorophenyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(4-Chlorophenyl)pyrimidin-4-amine is a chemical compound with the empirical formula C10H7Cl2N3 and a molecular weight of 240.09 . It is a pyrimidine derivative, a class of compounds that are known to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-(4-Chlorophenyl)pyrimidin-4-amine, involves various methods . One approach involves the Suzuki cross-coupling reaction . Another method involves the use of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as precursors .Molecular Structure Analysis
The molecular structure of 6-(4-Chlorophenyl)pyrimidin-4-amine involves a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a chlorophenyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
6-(4-Chlorophenyl)pyrimidin-4-amine has a molecular weight of 240.09 . Other physical and chemical properties specific to this compound are not provided in the retrieved sources.Applications De Recherche Scientifique
Anticancer Properties
The compound has been found to have potential anticancer properties. It has been used in the synthesis of novel pyrazolo [3,4-d]pyrimidines, which were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . The results showed that certain derivatives of the compound had better inhibitory activity against MCF-7 with IC 50 values in a micromolar range .
Inhibition of Aurora Kinase A
Another application of the compound is in the inhibition of Aurora kinase A. Derivatives of the compound containing a guanidine moiety have been synthesized and evaluated for their ability to inhibit Aurora kinase A . One of the derivatives was found to inhibit Aurora kinase A activity and reduce phosphorylation of Aurora kinase A at Thr283 in HCT116 human colon cancer cells .
Induction of Apoptotic Cell Death
The compound has also been found to induce apoptotic cell death. The derivative of the compound that inhibited Aurora kinase A was also found to cause the accumulation of the G2/M phase of the cell cycle and trigger the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Antitumor Characteristics
Guanidinated anthrathiophenediones, such as 1- (2- ( (11-amino-5,10-dioxo-5,10-dihydroanthra [2,3- b ]thiophen-4-yl)amino)ethyl)guanidine, which contain derivatives of the compound, show antitumor characteristics .
Inhibition of Key Enzymes
The compound has been used in the synthesis of pyrazolo [3,4-d]pyrimidine structures that inhibit different key enzymes .
Anti-proliferative Properties
Pyrazolo [3,4-d]pyrimidine structures, which can be synthesized using the compound, exhibit promising pharmacological properties including anti-proliferative activity .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that pyrimidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators .
Biochemical Pathways
Pyrimidine derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
6-(4-chlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWQXUINJKVXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295212 | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192814-51-9 | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192814-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)


![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)

![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)

![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)

